molecular formula C14H23N3O3S2 B6579912 N-(4-tert-butyl-1,3-thiazol-2-yl)-1-methanesulfonylpiperidine-2-carboxamide CAS No. 1219379-05-1

N-(4-tert-butyl-1,3-thiazol-2-yl)-1-methanesulfonylpiperidine-2-carboxamide

Cat. No.: B6579912
CAS No.: 1219379-05-1
M. Wt: 345.5 g/mol
InChI Key: USPIFQCIFOSDBU-UHFFFAOYSA-N
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Description

N-(4-tert-butyl-1,3-thiazol-2-yl)-1-methanesulfonylpiperidine-2-carboxamide is a complex organic compound characterized by its unique structure and potential applications in various scientific fields. This compound features a thiazole ring substituted with a tert-butyl group and a methanesulfonyl group attached to a piperidine ring, which is further linked to a carboxamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-tert-butyl-1,3-thiazol-2-yl)-1-methanesulfonylpiperidine-2-carboxamide typically involves multiple steps, starting with the preparation of the thiazole core. The tert-butyl group is introduced through a tert-butylation reaction, followed by the introduction of the methanesulfonyl group via a sulfonylation reaction. The piperidine ring is then constructed and linked to the thiazole ring through a series of amide bond-forming reactions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium methanesulfinate (CH₃SO₂Na).

Major Products Formed:

  • Oxidation: Formation of sulfoxides and sulfones.

  • Reduction: Production of reduced thiazole derivatives.

  • Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its structural features make it suitable for use in organic synthesis and medicinal chemistry.

Biology: The biological applications of this compound are vast, including its potential use as a pharmacophore in drug discovery. It can interact with various biological targets, leading to the development of new therapeutic agents.

Medicine: In medicine, this compound has shown promise in preclinical studies for its potential therapeutic effects. It may be used in the development of drugs targeting specific diseases, such as cancer and infectious diseases.

Industry: In the industrial sector, this compound can be utilized in the production of agrochemicals, dyes, and other specialty chemicals. Its unique properties make it valuable for various applications.

Mechanism of Action

The mechanism by which N-(4-tert-butyl-1,3-thiazol-2-yl)-1-methanesulfonylpiperidine-2-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • N-(4-tert-butyl-1,3-thiazol-2-yl)-3-fluorobenzamide

  • N-(5-benzyl-4-tert-butylthiazol-2-yl)benzamides

  • 2-aminothiazole derivatives

Uniqueness: N-(4-tert-butyl-1,3-thiazol-2-yl)-1-methanesulfonylpiperidine-2-carboxamide stands out due to its unique combination of functional groups and structural features. This distinctiveness allows it to exhibit different biological activities and chemical properties compared to similar compounds.

Properties

IUPAC Name

N-(4-tert-butyl-1,3-thiazol-2-yl)-1-methylsulfonylpiperidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3O3S2/c1-14(2,3)11-9-21-13(15-11)16-12(18)10-7-5-6-8-17(10)22(4,19)20/h9-10H,5-8H2,1-4H3,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USPIFQCIFOSDBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CSC(=N1)NC(=O)C2CCCCN2S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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